1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H18ClN5 and its molecular weight is 327.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Benzimidazole and Pyrazolo[3,4-d]Pyrimidine Derivatives : Research has focused on synthesizing various derivatives, including pyrazolo[3,4-d]pyrimidines, through reactions with different chemical groups, showcasing their versatility in chemical synthesis and potential for creating bioactive molecules (Fikry et al., 2015) (Liu et al., 2016).
Biological Activities
Antimicrobial and Anticancer Potential : Novel pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized and evaluated for antimicrobial and anticancer activities. Some compounds showed higher activity than reference drugs, highlighting their potential as therapeutic agents (Hafez et al., 2016).
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines have been investigated for their affinity to adenosine receptors, suggesting their potential application in neurological research and therapy (Harden et al., 1991).
Antitumor, Antifungal, and Antibacterial Activities : Various studies have synthesized and evaluated the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, finding compounds with significant antitumor, antifungal, and antibacterial properties. This suggests their utility in developing new antimicrobial and anticancer treatments (Titi et al., 2020).
Future Directions
The future directions for “1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could involve the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives for the development of novel CDK2 inhibitors . Further investigations could be carried out on the most potent compounds .
Mechanism of Action
Target of Action
The primary target of 1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound: interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by This compound affects the cell cycle progression pathway . CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts this transition, leading to cell cycle arrest .
Pharmacokinetics
The pharmacokinetic properties of This compound are suitable, as indicated by in silico ADMET studies . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for understanding its bioavailability .
Result of Action
The result of the action of This compound is the inhibition of cell proliferation . The compound exerts a significant alteration in cell cycle progression, leading to cell cycle arrest . Additionally, it induces apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The compound 1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The inhibition of CDK2 can lead to alterations in cell cycle progression and induce apoptosis within cells .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound exerts its effects by inhibiting CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding interactions .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5/c18-12-5-4-8-14(9-12)23-17-15(10-21-23)16(19-11-20-17)22-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBXYZXYCVOFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.